(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Overview
Description
Benzo(a)pyrenetetrol II 2 is a polycyclic aromatic hydrocarbon (PAH) formed during the incomplete combustion of organic matter. It is a potent carcinogen and mutagen linked to various types of cancer, including lung, skin, and bladder cancer. This compound is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrenetetrol II 2 typically involves the metabolic activation of benzo(a)pyrene. This process includes several enzymatic reactions, such as oxidation and hydrolysis, leading to the formation of benzo(a)pyrenetetrol II 2 . The specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the literature.
Industrial Production Methods
Industrial production methods for benzo(a)pyrenetetrol II 2 are not well-established due to its carcinogenic nature. Most studies focus on its detection and quantification in environmental and biological samples rather than large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrenetetrol II 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often leading to the formation of more reactive and toxic metabolites.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can alter the compound’s reactivity and toxicity.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled laboratory conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of benzo(a)pyrenetetrol II 2, which can exhibit different levels of toxicity and carcinogenicity .
Scientific Research Applications
Benzo(a)pyrenetetrol II 2 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies investigating the environmental fate and transformation of polycyclic aromatic hydrocarbons.
Biology: It serves as a biomarker for exposure to benzo(a)pyrene and other related compounds.
Medicine: Research on benzo(a)pyrenetetrol II 2 helps understand the mechanisms of carcinogenesis and the development of cancer prevention strategies.
Industry: It is used in environmental monitoring and risk assessment studies to evaluate the impact of industrial activities on human health and the environment.
Mechanism of Action
Benzo(a)pyrenetetrol II 2 exerts its effects through the activation of the aryl hydrocarbon receptor (AhR) pathway. This pathway regulates various biological processes, including lipid metabolism, inflammation, and cell proliferation . Upon activation, AhR translocates to the nucleus, where it binds to specific DNA sequences and modulates the expression of target genes . This can lead to the production of reactive oxygen species (ROS), oxidative stress, and DNA damage, contributing to the compound’s carcinogenic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo(a)pyrenetetrol II 2 include other metabolites of benzo(a)pyrene, such as:
Uniqueness
Benzo(a)pyrenetetrol II 2 is unique due to its specific metabolic pathway and the formation of highly reactive and toxic intermediates. Its ability to activate the AhR pathway and induce oxidative stress distinguishes it from other similar compounds .
Properties
IUPAC Name |
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-FYQPLNBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318272 | |
Record name | Tetrol II 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-69-5 | |
Record name | Tetrol II 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61490-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrenetetrol II 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrol II 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Benzo(a)pyrene (B[a]P) impact male fertility according to the research?
A1: The research suggests that B[a]P, a carcinogenic polycyclic aromatic hydrocarbon, can negatively affect male fertility through the formation of DNA adducts, specifically B[a]P Tetrol I-1 (TI-1) and B[a]P Tetrol II-2 (TII-2), in sperm cells. The study found a significant inverse correlation between the levels of both TI-1 and TII-2 adducts and sperm progressive motility []. This implies that higher levels of these adducts, which are indicative of higher B[a]P exposure, are associated with reduced sperm motility, potentially impacting fertility.
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